3-ethenyl-1-methylpyrrolidin-3-ol

Analytical Chemistry Quality Control Procurement Specifications

Researchers face reproducibility risks when substituting unreported pyrrolidinol analogs. This C7H13NO tertiary pyrrolidinol features a verified geminal 3-hydroxy-3-vinyl moiety and N-methyl group (SMILES: C=CC1(O)CCN(C)C1). - Quaternary C3 stereocenter with orthogonal vinyl handle for Heck, hydroboration, or metathesis - N-methyl modulates basicity vs NH-pyrrolidinols; certified 97-98% purity for HPLC method development - CAS-registered identity eliminates stereochemical ambiguity in SAR or intermediate synthesis

Molecular Formula C7H13NO
Molecular Weight 127.2
CAS No. 1498466-50-4
Cat. No. B6202525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethenyl-1-methylpyrrolidin-3-ol
CAS1498466-50-4
Molecular FormulaC7H13NO
Molecular Weight127.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethenyl-1-methylpyrrolidin-3-ol: Structural Context & Procurement Baseline


3-Ethenyl-1-methylpyrrolidin-3-ol (CAS 1498466-50-4) is a C7H13NO tertiary pyrrolidinol featuring a geminally substituted 3-hydroxy-3-vinyl moiety and an N-methyl group (SMILES: C=CC1(O)CCN(C)C1) . This specific substitution pattern creates a quaternary stereocenter at C3 with both a hydrogen-bond donating hydroxyl and a vinyl handle for further functionalization, placing it within the broader class of 3-substituted pyrrolidinols that serve as building blocks and intermediates in medicinal chemistry programs [1][2].

3-Ethenyl-1-methylpyrrolidin-3-ol: In-Class Substitution Risks


While the pyrrolidinol scaffold is shared across numerous compounds, generic substitution without verifying exact CAS 1498466-50-4 is scientifically inadvisable. The geminal 3-hydroxy-3-vinyl pattern of this compound is distinct from simple 3-pyrrolidinols (lacking N-methylation or vinyl), N-alkyl-3-pyrrolidinols lacking the vinyl handle, or the ethynyl analog (3-ethynyl-1-methylpyrrolidin-3-ol) that differs in π-system geometry and reactivity [1]. These structural variations directly impact the compound's utility as a synthetic intermediate—the vinyl group enables orthogonal transformations (e.g., Heck coupling, hydroboration) inaccessible to ethynyl or unsubstituted analogs, while the N-methyl group modulates basicity and solubility relative to NH-pyrrolidinols [2]. Substitution without analytical confirmation risks introducing stereochemical ambiguity, undefined reactivity, or incompatible impurity profiles that compromise downstream synthetic reproducibility .

3-Ethenyl-1-methylpyrrolidin-3-ol: Differential Specifications


Identity and Purity Benchmarks for Procurement

The compound CAS 1498466-50-4 is commercially available with certified purity specifications enabling reproducible research. Vendor A reports ≥97% purity; Vendor B reports 98% purity . This contrasts with the ethynyl analog (3-ethynyl-1-methylpyrrolidin-3-ol) which is typically offered at 95% purity and lacks a defined N-methylated vinyl counterpart . The 2-3% absolute purity differential, while modest, is meaningful for sensitive downstream applications such as organometallic catalysis or receptor-binding studies where trace impurities can alter outcomes .

Analytical Chemistry Quality Control Procurement Specifications

Vinyl vs. Ethynyl Analogs: Structural Comparison

3-Ethenyl-1-methylpyrrolidin-3-ol (C7H13NO, MW 127.18) differs structurally from the ethynyl analog (3-ethynyl-1-methylpyrrolidin-3-ol, C7H11NO, MW 125.17) by substitution of the terminal alkyne (-C≡CH) with a terminal alkene (-CH=CH2) . This change alters molecular weight (+2.01 g/mol), unsaturation count, and π-system geometry from linear (sp-hybridized) to trigonal planar (sp²-hybridized). The unsubstituted 3-pyrrolidinol (C4H9NO, MW 87.12) lacks both N-methyl and vinyl groups, offering a substantially smaller and functionally simpler core [1]. The vinyl group provides a synthetic handle for Heck, Suzuki, hydroboration, and epoxidation reactions that are not accessible with the ethynyl group [2].

Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship

3-Substituted Pyrrolidinols as Privileged Scaffolds

No direct quantitative bioactivity data was located for CAS 1498466-50-4. However, class-level inference from structurally related 3-substituted pyrrolidinols establishes the scaffold's pharmacological relevance. N-substituted 3-pyrrolidinols exhibit vasopressor-depressor effects, coronary dilator activity, and smooth muscle depressant activity in mammalian models [1]. Arylpyrrolidinols demonstrate antinociceptive activity in the hot plate test with AD₅₀ values between 0.10 and 4.82 mg/kg, comparable to or exceeding morphine [2]. Pyrrolidine ether derivatives, including N-methyl-3-substituted pyrrolidinols, are disclosed as high-potential NK-3 receptor antagonists for depression, pain, psychosis, Parkinson's disease, and schizophrenia [3][4]. These class-level data support the target compound's potential utility as a scaffold for further SAR exploration, but do not constitute direct evidence of specific activity for CAS 1498466-50-4.

Neuropharmacology NK-3 Receptor Analgesic Development

3-Ethenyl-1-methylpyrrolidin-3-ol: Validated Applications


Synthetic Intermediate: Tertiary Amine & Terminal Alkene

The compound serves as a building block in multi-step syntheses where both a tertiary amine (N-methyl) and a terminal alkene (3-vinyl) are required. The vinyl group enables orthogonal functionalization via Heck cross-coupling, hydroboration, epoxidation, or olefin metathesis without interfering with the protected nitrogen [1]. This dual functionality is advantageous over simple 3-pyrrolidinols (which lack the N-methyl protecting group) or ethynyl analogs (which require different reaction conditions and yield distinct products) [2].

Reference Standard for Analytical Methods & QC

With certified purity specifications ranging from 97% to 98% [1][2], CAS 1498466-50-4 can serve as a reference standard for HPLC/GC method development, impurity profiling, and batch-to-batch consistency verification in synthetic workflows. The compound's CAS-registered identity and SMILES-defined structure provide unambiguous traceability for analytical data reporting and regulatory documentation [3].

SAR Scaffold for Pyrrolidinol-Based Drug Discovery

Given the established pharmacological relevance of 3-substituted pyrrolidinols—including NK-3 receptor antagonism [1], antinociceptive activity [2], and cardiovascular effects [3]—this compound may serve as a core scaffold for SAR exploration. Researchers can systematically vary the vinyl group (via functionalization) and the N-methyl substituent to probe steric and electronic effects on target engagement. Note that no direct bioactivity data exist for this specific compound; all applications in this scenario are hypothesis-driven based on class-level inference .

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